Orthogonal Functionalization of Methyl 3-bromoquinoline-8-carboxylate (CAS 1823896-96-3): A Privileged Scaffold for Advanced Therapeutics
Orthogonal Functionalization of Methyl 3-bromoquinoline-8-carboxylate (CAS 1823896-96-3): A Privileged Scaffold for Advanced Therapeutics
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex pharmacophores relies on the strategic selection of versatile, multi-functional building blocks. Methyl 3-bromoquinoline-8-carboxylate (CAS: 1823896-96-3) has emerged as a privileged heterocyclic scaffold in advanced drug discovery[1]. Featuring two orthogonally reactive sites—a C3-bromide for transition-metal-catalyzed cross-couplings and a C8-methyl ester for controlled amidation—this intermediate enables the divergent synthesis of highly targeted therapeutics. Its structural geometry is particularly valuable in the development of Pim kinase inhibitors[2], MRGPRX2 modulators[3], and cell-permeable Bcl-xL inhibitors used in Antibody-Drug Conjugates (ADCs)[4].
This technical guide provides a rigorous, causality-driven analysis of the scaffold's physicochemical properties, orthogonal reactivity logic, and self-validating experimental workflows designed for high-yield drug development.
Physicochemical Profiling & Structural Analysis
Understanding the baseline physicochemical parameters of Methyl 3-bromoquinoline-8-carboxylate is critical for predicting its behavior in biphasic reaction conditions and chromatographic purification. The quinoline core provides robust π−π stacking and hydrogen-bond accepting capabilities (via the nitrogen atom), which are essential for kinase hinge-region binding[2].
Table 1: Key Physicochemical and Structural Properties
| Parameter | Value / Description | Source |
| CAS Number | 1823896-96-3 | [1][5] |
| Molecular Formula | C₁₁H₈BrNO₂ | [5][6] |
| Molecular Weight | 266.0907 g/mol | [5][7] |
| Monoisotopic Mass | 264.97385 Da | [6] |
| SMILES String | COC(=O)C1=CC=CC2=CC(=CN=C21)Br | [6] |
| InChIKey | PZHVPZTVAAZWDM-UHFFFAOYSA-N | [1][6] |
| Physical Form | Solid / Powder (Purity ≥98%) | [1][8] |
Strategic Synthetic Utility: The Logic of Orthogonal Reactivity
The true value of this scaffold lies in its orthogonal reactivity , allowing chemists to sequentially functionalize the molecule without cross-interference.
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The C3-Bromo Handle (Electrophilic Core): The quinoline nitrogen acts as an electron-withdrawing group, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the heteroaromatic ring. This electronic activation makes the C3-Br bond highly susceptible to oxidative addition by low-valent Palladium(0) species, facilitating rapid Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
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The C8-Methyl Ester Handle (Latent Nucleophile Acceptor): Positioned on the adjacent fused ring, the C8-ester is sterically shielded from the bulky palladium-ligand complexes used during C3-functionalization. However, it remains highly susceptible to basic hydrolysis (saponification). Once converted to a carboxylic acid, it serves as a primary anchor for amide bond formation—a critical step for attaching solubilizing groups or ADC linkers[4].
Core Experimental Workflows
As a Senior Application Scientist, it is imperative to design protocols that are not merely sequential steps, but self-validating systems where the chemistry inherently reports its own success or failure.
Protocol A: Palladium-Catalyzed C3-Arylation (Suzuki-Miyaura)
Objective: Introduce an aryl/heteroaryl motif at the C3 position while preserving the C8-ester.
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Causality of Reagents: We utilize Pd(dppf)Cl₂ as the catalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the intermediate Pd(II) complex. This spatial arrangement accelerates the final reductive elimination step, drastically minimizing unwanted protodeboronation of the boronic acid partner. 1,4-Dioxane/H₂O (4:1) is selected as the solvent system to ensure simultaneous solvation of the organic scaffold and the inorganic base (K₂CO₃).
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Step-by-Step Method:
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Charge a Schlenk flask with Methyl 3-bromoquinoline-8-carboxylate (1.0 eq), aryl boronic acid (1.2 eq), and K₂CO₃ (2.5 eq).
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Add degassed 1,4-Dioxane/H₂O (4:1, 0.2 M concentration).
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Introduce Pd(dppf)Cl₂ (5 mol%) under a positive argon stream.
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Heat the biphasic mixture to 85 °C for 4 hours.
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Self-Validation Checkpoint: Withdraw a 5 µL aliquot at 2 hours, dilute in 1 mL MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak (m/z 265.98 [M+H]⁺)[6] is completely consumed. If the starting mass persists alongside a black palladium precipitate, the catalytic cycle has stalled due to oxygen ingress—necessitating a re-degassing step and the addition of 2 mol% supplemental catalyst.
Protocol B: C8-Ester Saponification & Amidation
Objective: Convert the C8-ester to an amide for linker attachment or target binding.
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Causality of Reagents: LiOH is strictly preferred over NaOH or KOH for the saponification step. The smaller lithium counter-ion coordinates tightly with the quinoline nitrogen and the ester carbonyl, directing the hydroxide nucleophile specifically to the ester while preventing unwanted Nucleophilic Aromatic Substitution (S_NAr) at the electron-deficient quinoline core. For amidation, HATU is utilized to ensure rapid formation of the active HOAt ester, preventing epimerization if chiral amines are introduced.
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Step-by-Step Method:
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Dissolve the C3-functionalized intermediate in THF/H₂O (3:1). Add LiOH·H₂O (2.0 eq) and stir at ambient temperature for 3 hours.
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Acidify to pH 4.0 using 1M HCl to precipitate the carboxylic acid. Filter and dry.
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Resuspend the acid in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 15 minutes to pre-form the active ester.
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Add the target amine (1.1 eq) and stir for 2 hours.
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Self-Validation Checkpoint: During the acidification step (Step 2), monitor the pH continuously. The quinoline-8-carboxylic acid intermediate will precipitate sharply at pH 4.0–4.5. If no precipitate forms, the saponification was incomplete (indicating degraded LiOH); verify by TLC (EtOAc/Hexane 1:1) looking for the disappearance of the higher R_f ester spot.
Mechanistic Pathway Visualization
The following diagram illustrates the self-regenerating catalytic cycle of the C3-arylation workflow, demonstrating how the C8-carboxylate remains orthogonally protected throughout the transition-metal sequence.
Figure 1: Pd-catalyzed C3-arylation cycle preserving the C8-carboxylate handle.
Applications in Advanced Drug Discovery
The structural geometry achieved by modifying the 3- and 8- positions of the quinoline ring translates to highly specific biological applications:
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Pim Kinase Inhibitors: The functionalized quinoline core acts as a potent ATP-competitive hinge binder. The C8-amide projects into the solvent-exposed region, improving pharmacokinetic solubility, while the C3-aryl group occupies the hydrophobic pocket of the Pim kinase active site, driving target selectivity[2].
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MRGPRX2 Modulators: Derivatives of this scaffold have been patented as modulators of the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is deeply implicated in pseudo-allergic reactions and neurogenic inflammation[3].
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Bcl-xL Inhibitors & ADCs: In the oncology space, the scaffold is utilized to synthesize cell-permeable Bcl-xL anti-apoptotic protein inhibitors. The C8 position is frequently used as the conjugation anchor point to attach cleavable linkers for targeted Antibody-Drug Conjugate (ADC) delivery systems[4].
Safety & Handling Protocols
When scaling up reactions involving Methyl 3-bromoquinoline-8-carboxylate, strict adherence to Global Harmonized System (GHS) safety protocols is required[1].
Table 2: GHS Safety and Handling Guidelines
| Hazard Class | GHS Codes | Mitigation & Handling Strategy |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. Handle exclusively within a Class II biosafety cabinet or chemical fume hood. |
| Skin Irritation | H315 | Causes skin irritation. Wear nitrile gloves (double-gloving recommended during workup) and a standard lab coat. |
| Eye Irritation | H319 | Causes serious eye irritation. Splash-proof chemical goggles are mandatory. |
| Respiratory Toxicity | H335, P261 | May cause respiratory irritation. Avoid breathing dust/fumes. Ensure local exhaust ventilation is active when weighing the solid powder. |
| Storage | N/A | Store sealed in a dry environment at room temperature, protected from prolonged light exposure to prevent gradual debromination[1][8]. |
References
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PubChemLite Database Title: Methyl 3-bromoquinoline-8-carboxylate (CID 20086746) Structural and Mass Spectrometry Profile. Source: PubChem / Université du Luxembourg. URL:[Link]
- World Intellectual Property Organization (WIPO)
- World Intellectual Property Organization (WIPO)
- European Patent Office (EPO)
Sources
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- 3. WO2023192901A1 - Quinoline derivatives as modulators of mas-related g-protein receptor x2 and related products - Google Patents [patents.google.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
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